molecular formula C11H10N2O2 B1351117 5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde) CAS No. 4511-34-6

5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde)

Cat. No.: B1351117
CAS No.: 4511-34-6
M. Wt: 202.21 g/mol
InChI Key: JNHUASRLPMYMFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between two pyrrole rings .

Industrial Production Methods

. These suppliers provide the compound for research purposes, indicating that it is produced on a relatively small scale for specialized applications.

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The pyrrole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 5,5’-Methylenebis(1H-pyrrole-2-carboxylic acid)

    Reduction: 5,5’-Methylenebis(1H-pyrrole-2-methanol)

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) is primarily related to its ability to form stable complexes with metal ions. This property is crucial in the synthesis of porphyrins, which are essential components of many biological molecules such as hemoglobin and chlorophyll . The compound’s aldehyde groups can also participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) is unique due to the presence of two pyrrole rings connected by a methylene bridge, which allows it to form more complex structures such as porphyrins. This structural feature distinguishes it from simpler pyrrole derivatives and enhances its utility in various scientific research applications.

Properties

IUPAC Name

5-[(5-formyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-6-10-3-1-8(12-10)5-9-2-4-11(7-15)13-9/h1-4,6-7,12-13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHUASRLPMYMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C=O)CC2=CC=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400290
Record name 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBALDEHYDE)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4511-34-6
Record name 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBALDEHYDE)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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